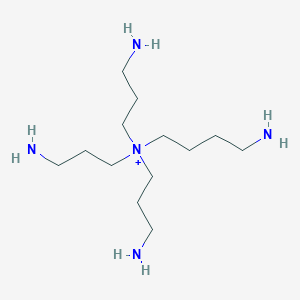
N(4)-bis(aminopropyl)spermidine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(4)-bis(aminopropyl)spermidine(1+) is a quaternary ammonium ion that is spermidine carrying two 3-aminopropyl substituents at the N-4 position. It has a role as a bacterial metabolite. It derives from a spermidine. It is a conjugate acid of a N(4)-bis(aminopropyl)spermidine(5+).
Applications De Recherche Scientifique
Role in Thermophilic Microorganisms
N(4)-bis(aminopropyl)spermidine, a branched-chain polyamine, is found in thermophilic microorganisms and is crucial for their survival in high-temperature environments. This compound is synthesized by a novel aminopropyltransferase in hyperthermophiles like Thermococcus kodakarensis. Its presence is vital for cell growth at extreme temperatures, as seen in the growth impediment of T. kodakarensis at 93°C when the synthesizing enzyme is disrupted. This suggests its critical role in thermal adaptation and cellular stability in hyperthermophiles (Okada et al., 2014) (Fukuda et al., 2015).
Influence on DNA Structure
This polyamine induces unique structural changes in DNA under varying temperatures. In studies involving hyperthermophilic archaeon Thermococcus kodakarensis, N(4)-bis(aminopropyl)spermidine was observed to cause mesh-like DNA structures at lower temperatures and nano-loop formations along DNA strands at higher temperatures, demonstrating its role in DNA stabilization and structural integrity at varying thermal conditions (Nishio et al., 2018).
Enzymatic Activity in Bacteria
A study on a Pseudomonas species growing on spermidine and bis(3-aminopropyl)amine revealed the presence of multiple nonspecific aminoaldehyde dehydrogenases, highlighting the metabolic pathways and enzyme activities influenced by polyamines like N(4)-bis(aminopropyl)spermidine in bacterial species (Padmanabhan & Tchen, 1972).
Polyamine Synthesis and Function
Studies on spermidine and its derivatives, including N(4)-bis(aminopropyl)spermidine, have also explored their roles in supporting cellular functions such as growth and in understanding the structure-function correlations of polyamine analogs (Pegg et al., 1991).
Synthesis and Application in Cancer Research
Research into the synthesis of spermidine derivatives, including N(4)-bis(aminopropyl)spermidine, has explored their potential as targeted chemotherapeutic agents in cancer treatment (Stark et al., 1992).
Unique Properties in Hyperthermophilic Archaebacteria
In hyperthermophilic archaebacteria, the presence of N(4)-bis(aminopropyl)spermidine among other polyamines has been noted, indicating its significance in the unique biological makeup and survival strategies of these organisms in extreme environments (Hamana et al., 1996).
Propriétés
Nom du produit |
N(4)-bis(aminopropyl)spermidine(1+) |
|---|---|
Formule moléculaire |
C13H34N5+ |
Poids moléculaire |
260.44 g/mol |
Nom IUPAC |
4-aminobutyl-tris(3-aminopropyl)azanium |
InChI |
InChI=1S/C13H34N5/c14-6-1-2-10-18(11-3-7-15,12-4-8-16)13-5-9-17/h1-17H2/q+1 |
Clé InChI |
FMTAVYOBEGHWPT-UHFFFAOYSA-N |
SMILES canonique |
C(CC[N+](CCCN)(CCCN)CCCN)CN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



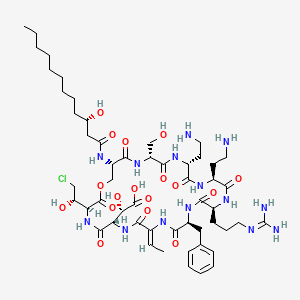
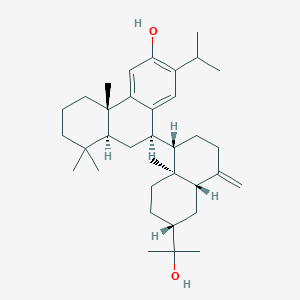
![(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)
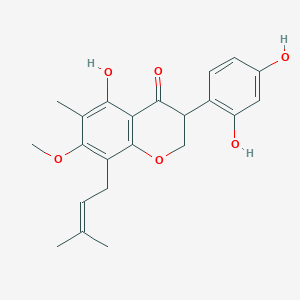
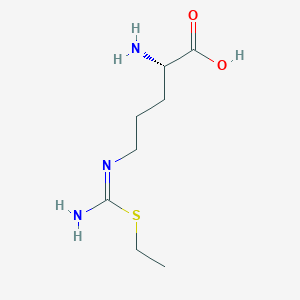
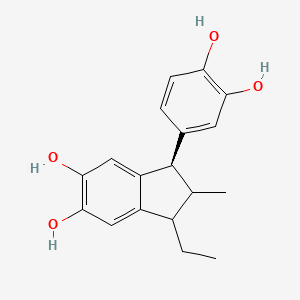
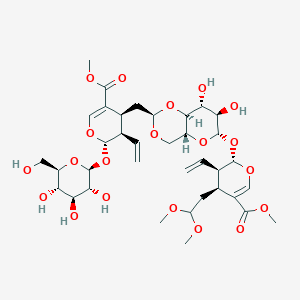
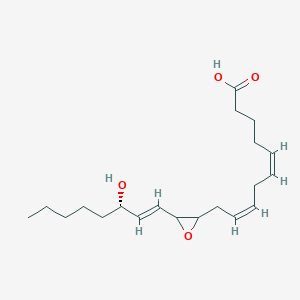
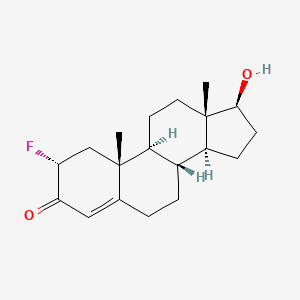
![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)
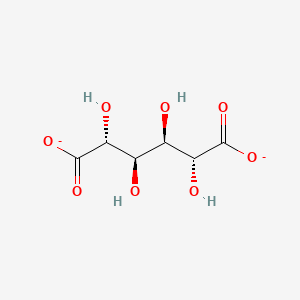
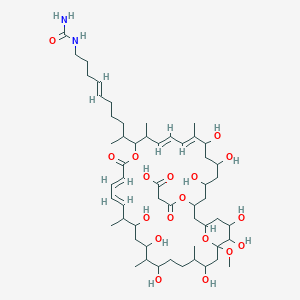
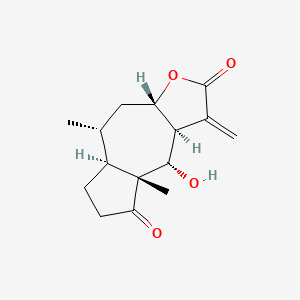
![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)